1,3,5-Tri-O-acetyl-2-deoxy-D-erythro-pentofuranose 1,3,5-Tri-O-acetyl-2-deoxy-D-erythro-pentofuranose
Brand Name: Vulcanchem
CAS No.: 4594-52-9
VCID: VC21067539
InChI: InChI=1S/C11H16O7/c1-6(12)15-5-10-9(16-7(2)13)4-11(18-10)17-8(3)14/h9-11H,4-5H2,1-3H3
SMILES: CC(=O)OCC1C(CC(O1)OC(=O)C)OC(=O)C
Molecular Formula: C11H16O7
Molecular Weight: 260.24 g/mol

1,3,5-Tri-O-acetyl-2-deoxy-D-erythro-pentofuranose

CAS No.: 4594-52-9

Cat. No.: VC21067539

Molecular Formula: C11H16O7

Molecular Weight: 260.24 g/mol

* For research use only. Not for human or veterinary use.

1,3,5-Tri-O-acetyl-2-deoxy-D-erythro-pentofuranose - 4594-52-9

Specification

CAS No. 4594-52-9
Molecular Formula C11H16O7
Molecular Weight 260.24 g/mol
IUPAC Name (3,5-diacetyloxyoxolan-2-yl)methyl acetate
Standard InChI InChI=1S/C11H16O7/c1-6(12)15-5-10-9(16-7(2)13)4-11(18-10)17-8(3)14/h9-11H,4-5H2,1-3H3
Standard InChI Key QAGMBTAACMQRSS-UHFFFAOYSA-N
Isomeric SMILES CC(=O)OC[C@@H]1[C@H](CC(O1)OC(=O)C)OC(=O)C
SMILES CC(=O)OCC1C(CC(O1)OC(=O)C)OC(=O)C
Canonical SMILES CC(=O)OCC1C(CC(O1)OC(=O)C)OC(=O)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator